molecular formula C11H12N2O4 B14842141 4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid

4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid

Cat. No.: B14842141
M. Wt: 236.22 g/mol
InChI Key: HMIAGJNUILAISI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . It is a derivative of nicotinic acid, which is known for its various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is typically produced for research and development purposes, and the processes likely involve standard organic synthesis techniques used in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    2-Methyl-3-carbamoyl-4-pyridinecarboxylic Acid: A similar compound with a different substitution pattern on the pyridine ring.

    Cyclopropylcarboxylic Acid Derivatives: Compounds with similar cyclopropyl groups attached to different functional groups.

Uniqueness

4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

4-cyclopropyloxy-2-(methylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-12-10(14)9-8(11(15)16)7(4-5-13-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16)

InChI Key

HMIAGJNUILAISI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1C(=O)O)OC2CC2

Origin of Product

United States

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